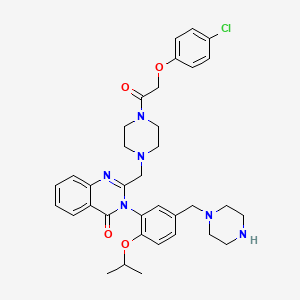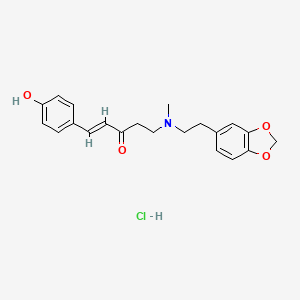
PQR530
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PQR530 est un inhibiteur double puissant, biodisponible par voie orale et pénétrant dans le cerveau des complexes 1 et 2 de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine. Il présente une activité antitumorale significative en inhibant les voies de signalisation impliquées dans la prolifération, la croissance et la survie cellulaires .
Mécanisme D'action
Target of Action
PQR530, also known as a dual pan-PI3K/mTORC1/2 inhibitor, primarily targets all isoforms of phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR) complexes C1/2 . These targets play a fundamental role in cell proliferation, growth, survival, and are often aberrantly activated in malignant tumors .
Mode of Action
This compound is an ATP site-directed inhibitor that potently binds to its targets . It inhibits the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, growth, and survival . By inhibiting this pathway, this compound can prevent the progression of malignant tumors .
Biochemical Pathways
The PI3K/AKT/mTOR signaling pathway is the primary biochemical pathway affected by this compound . This pathway regulates many cellular processes, including growth, survival, proliferation, differentiation, and motility . Inhibition of this pathway by this compound leads to decreased cell proliferation and growth .
Pharmacokinetics
This compound exhibits dose-proportional pharmacokinetics in mice . It reaches a maximum concentration in plasma and brain after 30 minutes, indicating that efficacious concentrations are reached in both tissues . The calculated half-life for plasma and brain is approximately 5 hours . This compound demonstrates good oral bioavailability and excellent brain penetration .
Result of Action
This compound has shown excellent activities in cellular assays as well as in PI3Kα and mTOR enzymatic binding assays . In A2058 melanoma cells, this compound inhibited protein kinase B (PKB, pSer473) and ribosomal protein S6 (pS6, pSer235/236) phosphorylation . Moreover, this compound displayed potency in a panel of 44 cancer cell lines to prevent cancer cell growth .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, an increase in insulin and blood glucose, a treatable class effect of PI3K inhibitors, has been observed after this compound administration to mice . This compound is well tolerated and efficiently inhibits tumor growth in xenograft models .
Analyse Biochimique
Biochemical Properties
PQR530 plays a crucial role in biochemical reactions by inhibiting the activity of PI3K isoforms and mTOR complexes. It interacts with various enzymes, proteins, and other biomolecules involved in the PI3K/AKT/mTOR signaling pathway. The compound exhibits excellent selectivity over a wide panel of kinases and unrelated receptor enzymes and ion channels .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the PI3K/AKT/mTOR signaling pathway, leading to reduced cell proliferation and increased apoptosis in cancer cells . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by inhibiting the phosphorylation of AKT and S6K . This inhibition disrupts the downstream signaling events that promote cell growth and survival, thereby exerting anti-tumor effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with PI3K isoforms and mTOR complexes. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing their activation . This inhibition leads to a decrease in the phosphorylation of downstream targets such as AKT and S6K, resulting in the suppression of cell growth and proliferation . Additionally, this compound has been shown to exhibit excellent selectivity and potency in inhibiting PI3K and mTOR activities .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and minimal degradation, maintaining its inhibitory effects on PI3K and mTOR signaling pathways for several hours after administration . Long-term studies have shown that this compound can effectively inhibit tumor growth in in vitro and in vivo models, with sustained anti-tumor activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as increased insulin and blood glucose levels have been observed, which are treatable class effects of PI3K inhibitors . The compound exhibits dose-proportional pharmacokinetics, with higher doses resulting in increased concentrations in plasma and brain tissues .
Metabolic Pathways
This compound is involved in metabolic pathways related to the PI3K/AKT/mTOR signaling cascade. It interacts with enzymes such as PI3K isoforms and mTOR complexes, inhibiting their activity and disrupting the downstream signaling events that regulate cell growth and metabolism . This inhibition leads to changes in metabolic flux and metabolite levels, contributing to the compound’s anti-tumor effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It exhibits good oral bioavailability and excellent brain penetration, allowing it to reach efficacious concentrations in both plasma and brain tissues . The compound’s distribution is facilitated by its interactions with transporters and binding proteins, which help in its localization and accumulation within target tissues .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with PI3K isoforms and mTOR complexes . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. This compound does not appear to undergo significant post-translational modifications that would alter its subcellular localization .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
PQR530 est synthétisé par une voie de synthèse robuste qui implique des modifications systématiques de la région de la charnière et des substituants de liaison d'affinité. La voie de synthèse optimisée permet d'accéder rapidement à des quantités multigrammes de this compound en seulement quatre étapes .
Méthodes de production industrielle
La production industrielle de this compound implique l'utilisation de techniques de synthèse chimique avancées afin de garantir une pureté et un rendement élevés. Le composé est produit en grandes quantités pour le développement préclinique et clinique .
Analyse Des Réactions Chimiques
Types de réactions
PQR530 subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Le composé peut être réduit pour former des dérivés réduits.
Substitution : This compound peut subir des réactions de substitution où des groupes fonctionnels spécifiques sont remplacés par d'autres
Réactifs et conditions courants
Oxydation : Agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Divers nucléophiles et électrophiles dans des conditions contrôlées
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
Applications de la recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition des voies de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine.
Biologie : Étudié pour ses effets sur la prolifération, la croissance et la survie cellulaires dans diverses lignées cellulaires.
Médecine : Exploré comme un agent thérapeutique potentiel pour le traitement des cancers et d'autres maladies impliquant une activation aberrante des voies de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine.
Industrie : Utilisé dans le développement de nouveaux médicaments et stratégies thérapeutiques
Mécanisme d'action
This compound exerce ses effets en inhibant l'activité des complexes 1 et 2 de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine. Cette inhibition conduit à la suppression des voies de signalisation en aval impliquées dans la prolifération, la croissance et la survie cellulaires. Le composé se lie au site de liaison de l'ATP de ces kinases, empêchant leur activation et la phosphorylation subséquente des protéines cibles .
Applications De Recherche Scientifique
PQR530 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.
Biology: Investigated for its effects on cell proliferation, growth, and survival in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers and other diseases involving aberrant activation of phosphoinositide 3-kinase and mammalian target of rapamycin pathways.
Industry: Utilized in the development of new drugs and therapeutic strategies
Comparaison Avec Des Composés Similaires
Composés similaires
PQR309 : Un autre inhibiteur double de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine, mais avec des profils d'efficacité et de sélectivité différents.
Buparlisib : Un inhibiteur spécifique de la phosphoinositide 3-kinase de classe I avec des propriétés pharmacocinétiques distinctes.
Copanlisib : Un inhibiteur de la phosphoinositide 3-kinase avec un spectre d'activité différent
Unicité
PQR530 est unique en raison de sa forte puissance, de sa sélectivité et de sa capacité à pénétrer dans le cerveau. Il présente une excellente activité dans les tests cellulaires et montre des effets antitumoraux significatifs dans les modèles précliniques. Sa double inhibition des complexes 1 et 2 de la phosphoinositide 3-kinase et de la cible mammalienne de la rapamycine en fait un outil précieux pour étudier ces voies et développer de nouvelles stratégies thérapeutiques .
Propriétés
IUPAC Name |
4-(difluoromethyl)-5-[4-[(3S)-3-methylmorpholin-4-yl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23F2N7O2/c1-11-10-29-7-4-27(11)18-24-16(13-9-22-14(21)8-12(13)15(19)20)23-17(25-18)26-2-5-28-6-3-26/h8-9,11,15H,2-7,10H2,1H3,(H2,21,22)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKBZXMKAPICSO-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COCCN1C2=NC(=NC(=N2)N3CCOCC3)C4=CN=C(C=C4C(F)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23F2N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carbaldehyde](/img/structure/B610099.png)
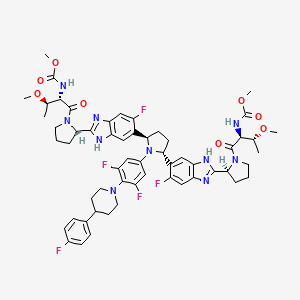
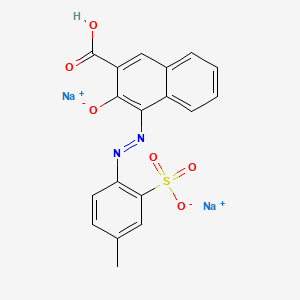
![(E)-4-(2-((2-methyl-1H-indol-3-yl)methylene)hydrazinyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B610104.png)

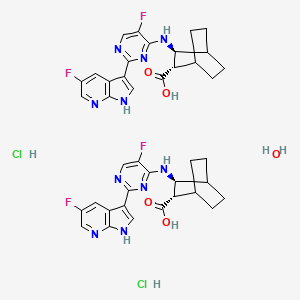
![O6-[4-(Trifluoroacetamidomethyl)benzyl]guanine](/img/structure/B610110.png)
